![molecular formula C21H16 B12804301 1-Methyl-1,2-dihydrobenzo[j]aceanthrylene CAS No. 63021-87-4](/img/structure/B12804301.png)
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(j)aceanthrylene, 1,2-dihydromethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C21H16 and a molecular weight of 268.35174 g/mol . This compound is known for its complex structure, which includes multiple fused aromatic rings, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(j)aceanthrylene, 1,2-dihydromethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Benz(j)aceanthrylene, 1,2-dihydromethyl- may involve large-scale cyclization reactions using specialized reactors. The process is optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .
化学反応の分析
Types of Reactions
Benz(j)aceanthrylene, 1,2-dihydromethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products
科学的研究の応用
Benz(j)aceanthrylene, 1,2-dihydromethyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential biological activity, including interactions with DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
作用機序
The mechanism of action of Benz(j)aceanthrylene, 1,2-dihydromethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular functions. It may also interact with proteins, altering their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Benz(j)aceanthrylene: A closely related compound with a similar structure but lacking the dihydromethyl group.
1,2-Dihydrobenz(a)anthracene: Another polycyclic aromatic hydrocarbon with a similar core structure.
6-Methyl-1,2-dihydrocyclopenta(ij)tetraphene: A compound with a similar polycyclic structure but different substituents.
Uniqueness
Benz(j)aceanthrylene, 1,2-dihydromethyl- is unique due to its specific arrangement of aromatic rings and the presence of the dihydromethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
63021-87-4 |
|---|---|
分子式 |
C21H16 |
分子量 |
268.4 g/mol |
IUPAC名 |
1-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-11-15-6-4-7-16-12-19-17-8-3-2-5-14(17)9-10-18(19)20(13)21(15)16/h2-10,12-13H,11H2,1H3 |
InChIキー |
JVGJWHQKHATXLD-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



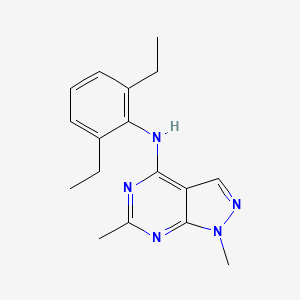
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)




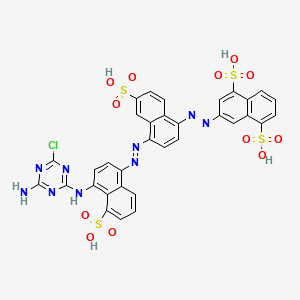
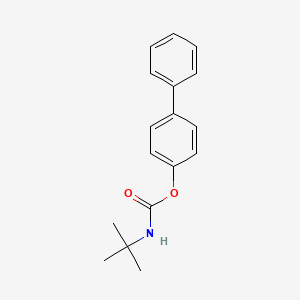

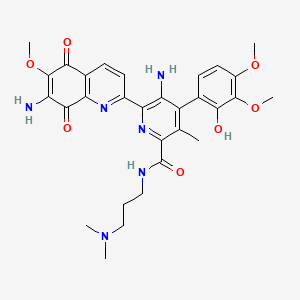
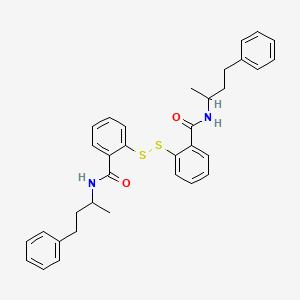
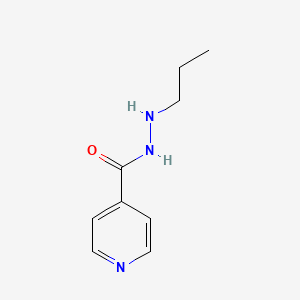
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
